REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=2)[S:10](=[O:12])(=[O:11])[CH2:9][CH2:8][CH2:7][S:6]1(=[O:14])=[O:13].[CH3:25][NH:26][CH2:27][CH2:28][C:29]1[CH:38]=[CH:37][C:34]([O:35][CH3:36])=[C:31]([O:32][CH3:33])[CH:30]=1.C(N(C(C)C)C(C)C)C>CN(C)C=O>[ClH:1].[CH3:33][O:32][C:31]1[CH:30]=[C:29]([CH:38]=[CH:37][C:34]=1[O:35][CH3:36])[CH2:28][CH2:27][N:26]([CH3:25])[CH2:2][CH2:3][CH2:4][C:5]1([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=2)[S:10](=[O:12])(=[O:11])[CH2:9][CH2:8][CH2:7][S:6]1(=[O:14])=[O:13] |f:4.5|
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Name
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2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide
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Quantity
|
10.4 g
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Type
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reactant
|
Smiles
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ClCCCC1(S(CCCS1(=O)=O)(=O)=O)C1=CC(=C(C=C1)OC)OC
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Name
|
|
Quantity
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5.11 g
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Type
|
reactant
|
Smiles
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CNCCC1=CC(OC)=C(OC)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC=1C=C(CCN(CCCC2(S(CCCS2(=O)=O)(=O)=O)C2=CC(=C(C=C2)OC)OC)C)C=CC1OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |